molecular formula C24H19P B14301848 2-(4-Methylphenyl)-4,5-diphenylphosphinine CAS No. 113613-16-4

2-(4-Methylphenyl)-4,5-diphenylphosphinine

Cat. No.: B14301848
CAS No.: 113613-16-4
M. Wt: 338.4 g/mol
InChI Key: CYXGYBNLQDKOEL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4,5-diphenylphosphinine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties This compound features a phosphinine ring, which is a six-membered aromatic ring containing a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4,5-diphenylphosphinine typically involves the reaction of 4-methylphenylphosphine with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4,5-diphenylphosphinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the phosphinine ring to a phosphine, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(4-Methylphenyl)-4,5-diphenylphosphinine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4,5-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exhibit bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.

    Diphenylphosphine: Another related compound with similar reactivity and applications.

    Phenylphosphine: A simpler analog with fewer aromatic substituents but similar chemical properties.

Uniqueness

2-(4-Methylphenyl)-4,5-diphenylphosphinine is unique due to the presence of the 4-methylphenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. The combination of the phosphinine ring and the aromatic substituents provides a versatile platform for various chemical and biological studies.

Properties

CAS No.

113613-16-4

Molecular Formula

C24H19P

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5-diphenylphosphinine

InChI

InChI=1S/C24H19P/c1-18-12-14-21(15-13-18)24-16-22(19-8-4-2-5-9-19)23(17-25-24)20-10-6-3-7-11-20/h2-17H,1H3

InChI Key

CYXGYBNLQDKOEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=PC=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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